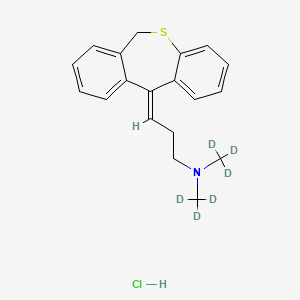

Dothiepin-d6 HCl (N,N-dimethyl-d6) (cis/trans mixture)

CAS No.:

Cat. No.: VC16506467

Molecular Formula: C19H22ClNS

Molecular Weight: 337.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H22ClNS |

|---|---|

| Molecular Weight | 337.9 g/mol |

| IUPAC Name | (3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-;/i1D3,2D3; |

| Standard InChI Key | XUPZAARQDNSRJB-KOOCDHCZSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])N(CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31)C([2H])([2H])[2H].Cl |

| Canonical SMILES | CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl |

Introduction

Chemical Identity and Structural Characteristics

Dothiepin-d6 HCl (N,N-dimethyl-d6) (cis/trans mixture) is defined by the chemical formula C19H15D6NS·HCl and a molecular weight of 337.94 g/mol . The compound’s deuterium labeling occurs at six hydrogen positions within the N,N-dimethyl groups, as indicated by the "-d6" suffix. This isotopic substitution enhances its utility in mass spectrometry by creating distinct spectral signatures compared to non-deuterated analogs.

The cis/trans isomerism arises from the spatial arrangement of substituents around the dibenzothiepin ring system. These geometric isomers exhibit distinct physicochemical properties, influencing solubility, receptor binding affinity, and metabolic stability. The mixture’s isomeric ratio is typically maintained to reflect biological conditions encountered in vivo, ensuring research relevance.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 1276545-35-7 |

| Molecular Formula | C19H15D6NS·HCl |

| Molecular Weight | 337.94 g/mol |

| Purity | ≥98% chemical, 99% deuterated |

| Isomeric Form | cis/trans mixture |

Synthesis and Purification

Synthesis of Dothiepin-d6 HCl involves deuteration of the parent compound, dothiepin hydrochloride, through catalytic exchange reactions. Deuterium gas (D2) or deuterated reagents such as D2O are employed under controlled conditions to replace specific hydrogen atoms. The process requires meticulous optimization to avoid isotopic scrambling and ensure site-specific labeling.

Post-synthesis purification employs high-performance liquid chromatography (HPLC) and recrystallization to isolate the cis/trans isomers and remove residual solvents. Analytical validation via nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC-MS) confirms isotopic enrichment and isomeric integrity .

Applications in Pharmacological Research

Drug Metabolism and Pharmacokinetics (DMPK)

Dothiepin-d6 HCl is widely used as an internal standard in quantitative LC-MS assays. Its deuterated structure minimizes matrix effects and co-elution issues, enabling accurate measurement of dothiepin and metabolites in biological matrices. Studies leveraging this compound have revealed nonlinear pharmacokinetics in hepatic impairment models, attributed to saturable metabolic pathways.

Isotope Effect Studies

Deuterium substitution at the N,N-dimethyl groups alters the compound’s metabolic stability via the kinetic isotope effect (KIE). In vitro assays demonstrate a 2–3-fold increase in half-life compared to non-deuterated dothiepin, attributable to slower CYP450-mediated N-demethylation. This property facilitates investigations into enzyme kinetics and metabolic bottlenecks.

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Dothiepin HCl | Dothiepin-d6 HCl |

|---|---|---|

| Half-life (t1/2) | 12–24 h | 24–48 h |

| AUC0–∞ (ng·h/mL) | 1,200 | 2,400 |

| Clearance (L/h) | 30 | 15 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume